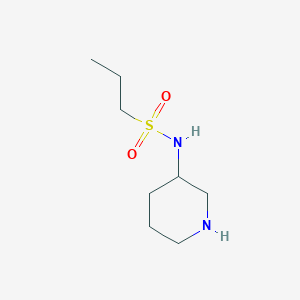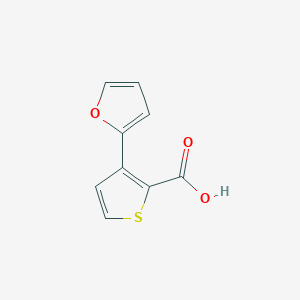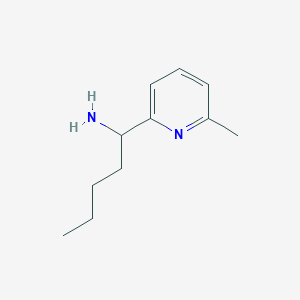
(2-Bromo-1-cyclopropylethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-cyclopropylethyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclopropylethyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with a brominated cyclopropyl derivative. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the cyclopentane and facilitate the nucleophilic substitution reaction with the brominated cyclopropyl compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts in a controlled environment can improve the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-cyclopropylethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylcyclopentane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Cyclopropylethylcyclopentanol.
Oxidation: Cyclopropylethylcyclopentanone or cyclopropylethylcyclopentanoic acid.
Reduction: Cyclopropylcyclopentane.
Scientific Research Applications
(2-Bromo-1-cyclopropylethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-cyclopropylethyl)cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other compounds. The cyclopentane ring provides a stable framework that can influence the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcyclopentane: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclopropylethylcyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its conformational stability and reactivity.
Bromocyclopentane: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity .
Uniqueness
(2-Bromo-1-cyclopropylethyl)cyclopentane is unique due to the presence of both a bromine atom and a cyclopropyl group attached to a cyclopentane ring. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(2-bromo-1-cyclopropylethyl)cyclopentane |
InChI |
InChI=1S/C10H17Br/c11-7-10(9-5-6-9)8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
KVIMZDBQHUFUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CBr)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
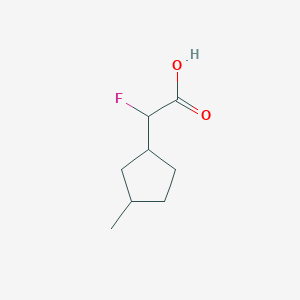
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
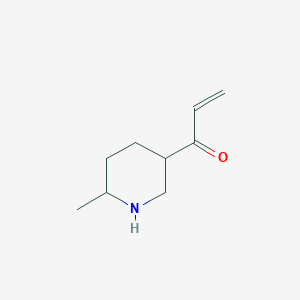
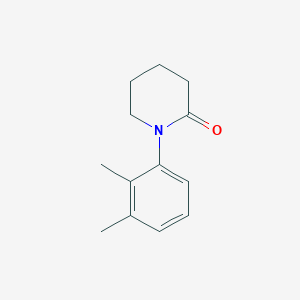
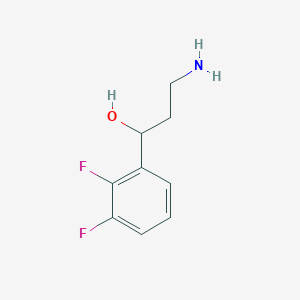
![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
